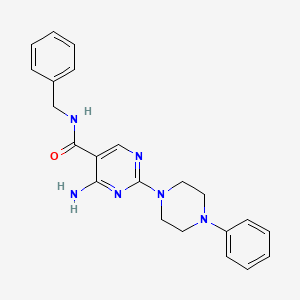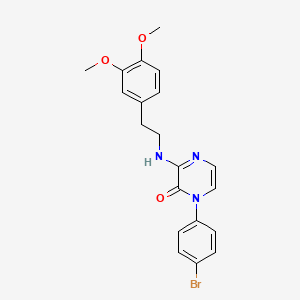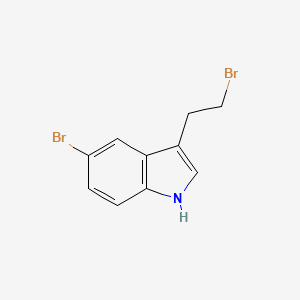
3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde (3-CFCHC) is an organic compound belonging to the class of benzaldehydes. It is a colorless solid that is soluble in organic solvents and is used in a variety of applications. 3-CFCHC is an important intermediate in the synthesis of various pharmaceuticals, as well as in the manufacture of dyes and fragrances. It is also used as a reagent in the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Fluoronaphthalene Building Blocks via Arynes
The study by Masson and Schlosser (2005) discusses the synthesis of fluoronaphthalene derivatives using arynes in the presence of various reagents. This research provides a foundation for creating building blocks for pharmaceutical and agricultural research, demonstrating the versatility of halogenated compounds in synthesizing complex molecules with potential applications in drug development and agriculture (Masson & Schlosser, 2005).
Hydroxylation of Fluorobenzene and Toluene by Peroxydisulfate
The effects of metal ions on the hydroxylation of fluorobenzene and toluene were investigated by Eberhardt (1977). The study reveals how fluorobenzene forms phenol and p-fluorophenol, indicating the reactivity of fluorinated compounds towards hydroxylation. This research may inform the development of synthetic pathways for halogenated aromatics with specific functional groups (Eberhardt, 1977).
Sedative-Hypnotic Activities of 4-Hydroxybenzyl Alcohol Derivatives
Zhu et al. (2018) explored the sedative-hypnotic activities of derivatives of 4-hydroxybenzyl alcohol, a compound related to the discussed chemical structure. Their findings suggest potential pharmacological applications for derivatives of hydroxybenzyl alcohols, highlighting the importance of functional group modifications in altering biological activity (Zhu et al., 2018).
Synthesis of 2-(α-Fluorobenzyl)benzimidazole Derivatives
The preparation of 2-(α-fluorobenzyl)benzimidazole derivatives, described by Hida et al. (1995), demonstrates the synthetic utility of fluorinated benzyl compounds in creating molecules with potential bioactive properties. This study underscores the role of fluorination in the development of new chemical entities (Hida et al., 1995).
Antileukemic Activity of Cyclotriphosphazene Derivatives
Siwy et al. (2006) synthesized cyclotriphosphazene derivatives bearing halogenated units, assessing their antiproliferative activity against various cancer cell lines. The study highlights the potential of halogenated compounds, including those with chloro and fluoro substituents, in cancer research, offering a path towards novel antileukemic agents (Siwy et al., 2006).
Eigenschaften
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-cyclopentyloxy-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFO3/c20-16-6-3-7-17(21)14(16)10-15-18(24-13-4-1-2-5-13)9-8-12(11-22)19(15)23/h3,6-9,11,13,23H,1-2,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEPNFBGOSGDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C(=C(C=C2)C=O)O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2752871.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2752875.png)

![(E)-N-[1-(5-Chlorothiophen-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2752879.png)

![N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2752881.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2752884.png)

![N-(4-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2752886.png)
![2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2752887.png)


